molecular formula C26H25NO4S B2790181 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one CAS No. 895639-49-3

1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one

Cat. No. B2790181
CAS RN: 895639-49-3
M. Wt: 447.55
InChI Key: GBQRJMIXKCABPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one, also known as DMQX, is a quinoxaline derivative that has been widely studied for its potential as a research tool in neuroscience. DMQX is a selective antagonist of the ionotropic glutamate receptor subtypes AMPA and kainate, which are involved in excitatory neurotransmission in the brain.

Mechanism of Action

1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one acts as a competitive antagonist of the AMPA and kainate receptors, binding to the receptor site and blocking the action of glutamate, the primary excitatory neurotransmitter in the brain. By blocking these receptors, 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one can modulate the activity of neural circuits and alter synaptic plasticity, which can have downstream effects on behavior and cognition.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has been shown to have a number of effects on the nervous system, including modulation of synaptic transmission, alteration of neuronal excitability, and changes in synaptic plasticity. These effects can vary depending on the dose and duration of 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one exposure, as well as the specific neural circuit being studied. 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has also been shown to have some non-specific effects on other neurotransmitter systems, such as the GABAergic system, which can complicate interpretation of results.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has several advantages as a research tool, including its high selectivity for AMPA and kainate receptors, its ability to modulate synaptic plasticity, and its relatively long half-life in vivo. However, there are also some limitations to its use, including its potential for non-specific effects on other neurotransmitter systems, its potential for toxicity at high doses, and the need for careful dosing and experimental design to avoid confounding factors.

Future Directions

There are several areas of future research that could build on the existing work on 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one. One area of focus could be on developing more selective and potent AMPA and kainate receptor antagonists, which could help to clarify the specific roles of these receptors in neural circuits and behavior. Another area of interest could be on studying the effects of 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one on different types of neural circuits, such as those involved in sensory processing or motor control. Finally, there is potential for 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one to be used in combination with other research tools, such as optogenetics or calcium imaging, to better understand the dynamics of neural circuits and their modulation by glutamate receptors.

Synthesis Methods

1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one can be synthesized through a multi-step process involving the reaction of 2,5-dimethylbenzylamine with 4,5-dichloro-6-methoxy-2-(tosylamino)pyrimidine, followed by the reaction of the resulting intermediate with 2,3-dichloroquinoxaline. This method has been described in detail in the literature and has been used to produce 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one in sufficient quantities for research purposes.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has been used extensively in research to investigate the role of AMPA and kainate receptors in synaptic transmission and plasticity. These receptors are involved in a variety of physiological processes, including learning and memory, and their dysfunction has been implicated in a number of neurological disorders such as epilepsy and stroke. 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has been used to selectively block these receptors and study their effects on neuronal activity and behavior.

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-17-6-10-22(11-7-17)32(29,30)25-16-27(15-20-13-18(2)5-8-19(20)3)24-12-9-21(31-4)14-23(24)26(25)28/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQRJMIXKCABPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one

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